molecular formula C13H8BrN3O3S2 B6103795 N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B6103795
M. Wt: 398.3 g/mol
InChI Key: YLOPSJYGKDLJRL-UHFFFAOYSA-N
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Description

This compound belongs to the thioxothiazolidinone-acetamide class, characterized by a Z-configuration at the 5-position due to Knoevenagel condensation. The core structure includes a 4-oxo-2-thioxothiazolidine ring fused with a 5-bromo-2-oxoindole moiety and an acetamide side chain. The bromine substituent on the indole ring enhances electrophilic reactivity and may influence bioactivity by modulating lipophilicity and target binding .

Properties

IUPAC Name

N-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O3S2/c1-5(18)16-17-12(20)10(22-13(17)21)9-7-4-6(14)2-3-8(7)15-11(9)19/h2-4,20H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOPSJYGKDLJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Rhodanine Derivatives

Rhodanine scaffolds are typically prepared via cyclocondensation of thiourea with chloroacetic acid derivatives. For this compound, 2-thioxo-1,3-thiazolidin-4-one serves as the starting material. Key parameters include:

  • Solvent : Glacial acetic acid or ethanol.

  • Catalyst : Sodium acetate (0.1–1.2 eq) and piperidine (0.1 eq).

  • Conditions : Microwave irradiation at 80–150 W for 10–30 minutes, achieving yields of 62–98%.

Table 1: Optimization of Rhodanine Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–12 hours10–30 minutes
Yield45–70%62–98%
Byproducts≥15%≤5%

Microwave irradiation enhances reaction efficiency by enabling rapid dielectric heating, minimizing side reactions like N-alkylation.

Acetamide Functionalization via Sulfur Displacement

Nucleophilic Substitution at C2

The thioxo group at C2 undergoes displacement with acetamide under microwave-assisted conditions:

  • Reagents : Acetamide (1.5 eq), ZnCl₂ (catalyst).

  • Solvent : DMF or ethanol.

  • Conditions : 80–100°C, 20–60 minutes.

Mechanistic Insight :

  • Activation : ZnCl₂ polarizes the C=S bond, enhancing electrophilicity.

  • Nucleophilic Attack : Acetamide’s amino group attacks C2, displacing sulfur.

  • Workup : Precipitation in ice-cold water followed by recrystallization.

Table 2: Displacement Reaction Optimization

ConditionConventional HeatingMicrowave Irradiation
Time8–12 hours20–60 minutes
Yield60–75%72–96%
Purity (HPLC)85–90%92–98%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (CH₂Cl₂:MeOH = 95:5) removes unreacted starting materials.

  • Recrystallization : Ethanol-DMF (9:1) yields analytically pure crystals.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 3.98 ppm (s, CH₂CN).

    • δ 10.57 ppm (s, NH).

  • HRMS : Confirms molecular ion peak at m/z 465.92 (C₁₆H₁₁BrN₃O₃S₂).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitations
Microwave-AssistedShort reaction time, high yieldsSpecialized equipment required
ConventionalNo specialized toolsLower yields, longer duration

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

Chemical Applications

Synthesis and Reaction Mechanisms:
N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide serves as a valuable building block in organic synthesis. Its unique structure allows researchers to explore various reaction mechanisms and develop more complex molecules. The compound's thiazolidine and indole moieties facilitate diverse chemical transformations, making it a subject of interest for chemists aiming to synthesize novel compounds with specific properties.

Biological Applications

Antimicrobial Properties:
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The brominated indole structure is known for its ability to interact with biological membranes and inhibit the growth of various pathogens.

Anticancer Activity:
Research has also highlighted the potential anticancer properties of this compound. Its mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For example, studies have shown that related thiazolidine derivatives can inhibit tumor growth in vitro and in vivo by targeting key regulatory proteins involved in cell cycle progression.

Medicinal Chemistry

Therapeutic Potential:
Due to its unique structural features, N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]acetamide is being explored for its therapeutic potential in treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at conditions such as cancer and bacterial infections.

Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of N-acetamides containing thiazolidine rings and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Research
A recent investigation focused on the anticancer effects of thiazolidine derivatives similar to N-[...]. The study demonstrated that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. This finding supports further exploration of this compound's structure for optimizing anticancer activity.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Key Analog Classes :

Thioxothiazolidinone-Indole Hybrids: Compound 8 (): Features a thiazolidinone ring linked to a p-tolylacetamide group and a 4-hydroxyphenyl substituent. Synthesized via refluxing thiosemicarbazone derivatives with maleimide, yielding 81% with a melting point of 212–213°C. The absence of bromine reduces steric hindrance compared to the target compound . Compound 3i (): Contains a benzo[b]thiophene core with a 3,4,5-trimethoxybenzoyl group. Synthesized via bromoacetylation (82% yield, mp 164–166°C), highlighting the role of halogenation in modifying electronic properties .

Benzylidene-Thioxothiazolidinones: 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (): Varied benzylidene substituents (e.g., methoxy, nitro) were introduced via Knoevenagel reactions. These analogs showed moderate cytotoxicity (IC₅₀: 5.2–6.8 µM) against K562 and MCF7 cells, suggesting that electron-withdrawing groups enhance activity .

Indolylmethylene Derivatives :

  • (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b, ) : Demonstrated potent antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus and Escherichia coli. The hydroxyl group on the phenyl ring improves solubility but reduces membrane permeability compared to brominated analogs .

Physicochemical and Spectral Properties

Compound Class Melting Point (°C) IR (C=O, cm⁻¹) Key NMR Shifts (δ, ppm) Reference
Target Compound Not reported ~1670–1740 (dual C=O) Indole H: ~7.3–8.1; Thiazolidinone: ~4.7 N/A
Thioxothiazolidinone-Indole (8) 212–213 1679, 1605 Aromatic H: 6.68–8.39; NH: 10.63
Benzylidene Derivatives 160–290 1606–1719 Benzylidene H: ~7.36–8.32
Indolylmethylene (5b) Not reported 1679 (C=O) Indole H: ~7.47–8.39; CH3: 2.49

Notes:

  • The target compound’s bromine substituent likely downshifts aromatic proton signals compared to non-halogenated analogs.
  • Dual C=O stretches in IR (~1670–1740 cm⁻¹) confirm the thiazolidinone and indole carbonyl groups .

Key Differentiators of the Target Compound

Bromine Substituent : Enhances lipophilicity (predicted logP ~3.5) and may improve blood-brain barrier penetration compared to hydroxyl or methoxy analogs.

Z-Configuration: Stabilizes the planar structure, facilitating π-π stacking with biological targets, as seen in Knoevenagel-derived analogs .

Acetamide Side Chain : The N-(2-methylphenyl) group in analogs () improves solubility, while the target’s unsubstituted acetamide may favor metabolic stability .

Biological Activity

N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a brominated indole moiety, a thiazolidine ring, and various functional groups that confer distinct chemical properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Molecular Characteristics

Property Details
Molecular FormulaC18H12BrN3O4S2
Molecular Weight478.34 g/mol
IUPAC NameN-[5-(5-bromo-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
InChI KeyPTLAHNSSRSLGOW-PFONDFGASA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to interact with protein kinases such as DYRK1A and GSK3α/β, which are involved in cell signaling pathways related to cancer and other diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to N-[...]-acetamide. For example, derivatives of thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit key protein kinases suggests it may disrupt cancer cell proliferation and survival mechanisms .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar thiazolidine derivatives have shown effectiveness against a range of microbial pathogens by disrupting their enzymatic functions . This activity is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

  • Inhibition of Protein Kinases : In vitro studies have shown that related compounds can inhibit protein kinases involved in cancer progression. For instance, IC50 values as low as 0.028 μM were reported for certain thiazolidinones against specific kinases .
  • Antimicrobial Testing : Research highlighted the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as alternative therapeutic agents in treating infections .

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis typically involves:

  • Condensation reactions to form the thiazolidinone core and indole-3-ylidene moiety, requiring precise control of temperature (60–80°C) and pH (neutral to mildly acidic) to avoid side products .
  • Solvent selection (e.g., DMF or ethanol) to enhance reaction efficiency and yield .
  • Purification via recrystallization or column chromatography, monitored by TLC (Rf value ~0.5 in ethyl acetate/hexane) .

Q. How is the compound characterized to confirm structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromoindole protons at δ 7.2–7.8 ppm, thioxo sulfur resonance) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~490) .
  • Elemental analysis : Matching calculated and observed C, H, N, S, and Br percentages .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Use X-ray diffraction with SHELXL for refinement, ensuring hydrogen atom placement via SHELX instructions .
  • Validate geometry (e.g., Z-configuration of the thiazolidinone-indoleidene bond) using ORTEP-3 for 3D visualization .
  • Cross-check with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Q. How to address discrepancies in reported biological activity across studies?

  • Re-evaluate assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Probe stereochemical effects : Separate enantiomers via chiral HPLC and test individually .
  • Assess metabolic stability : Use liver microsome assays to rule out rapid degradation in vitro .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?

  • Substituent modification : Replace bromoindole with chloro/fluoro analogs to modulate lipophilicity (logP 2.5–3.5) .
  • Core scaffold tuning : Compare thioxo vs. oxo groups at the thiazolidinone 2-position for hydrogen bonding potential .
  • Bioisosteric replacement : Swap acetamide with sulfonamide to enhance target binding (e.g., ΔΔG = -2.3 kcal/mol in docking) .

Q. How to evaluate pharmacokinetic properties methodically?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

Q. What advanced techniques elucidate the mechanism of action?

  • Molecular docking : AutoDock Vina to predict binding to kinases (e.g., CDK2) or DNA topoisomerases .
  • Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis markers BAX/BCL2) .
  • Pull-down assays : Biotinylated probes to isolate protein targets from cell lysates .

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